Methenamine

Overview

Description

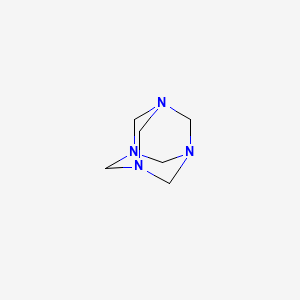

Methenamine (hexamethylenetetramine) is a heterocyclic organic compound with a cage-like molecular structure composed of six methylene bridges and four amine groups (molecular formula: C₆H₁₂N₄) . It is primarily used as a urinary antiseptic, leveraging its unique mechanism of action: in acidic urine (pH < 6.5), this compound hydrolyzes to formaldehyde and ammonia, exerting bacteriostatic effects against common uropathogens like Escherichia coli and Enterococcus spp. .

This compound is available as hippurate and mandelate salts, which enhance urinary excretion and stability. Dosing typically involves 1 g daily with ascorbic acid to acidify urine, though compliance and pH management remain practical challenges . While generally well-tolerated, mild gastrointestinal side effects (nausea, abdominal pain) are reported in 5–10% of users .

Preparation Methods

- Methenamine is synthesized by condensing formaldehyde with excess ammonia under specific conditions. The reaction yields a product that is subsequently filtered, evaporated, and dried.

- Industrial production methods involve large-scale synthesis using the same principles. The resulting compound is used as a corrosion inhibitor during hydrochloric acid pickling of large boilers .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Methenamine decomposes in acidic environments to release formaldehyde and ammonia, a reaction critical to its antimicrobial properties in urinary tract infections:

Reaction Equation

(CH₂)₆N₄ + 6 H₂O + 4 H⁺ → 6 CH₂O + 4 NH₄⁺

Kinetic Parameters

-

pH dependence : Hydrolysis increases exponentially below pH 6:

-

Time course : 90% decomposition achieved within 3 hours at pH 5 .

Salt Formation with Organic Acids

This compound forms stable salts through proton transfer reactions with organic acids, enhancing its pharmaceutical utility:

Examples

-

This compound hippurate : Formed with hippuric acid (C₆H₅CONHCH₂COOH)

-

This compound mandelate : Formed with mandelic acid (C₆H₅CH(OH)COOH)

Synthetic Protocol

-

Acid solutions in methyl ethyl ketone added to this compound suspensions

-

Optimal yields obtained using optically pure d- or l-acid forms .

Nitration and Explosives Chemistry

This compound serves as precursor in energetic material synthesis:

RDX Production

(CH₂)₆N₄ + 4 HNO₃ → C₃H₆N₆O₆ + 3 CH₂O + NH₃

Reactivity Note :

Exhibits explosive decomposition when mixed with 1-bromopentaborane(9) above 90°C .

Coordination Chemistry

Forms complexes with metal ions through nitrogen lone pair donation:

| Metal Ion | Complex Type | Application |

|---|---|---|

| Alkaline earth | [M(CH₂)₆N₄]²⁺ | Corrosion inhibition |

| Rare earth | Ln(CH₂)₆N₄ compounds | Catalytic systems |

| Transition metals | Variable stoichiometry | Industrial catalysis |

Alkylation and Quaternary Ammonium Derivatives

Undergoes N-alkylation reactions to form antimicrobial agents:

Example

(CH₂)₆N₄ + 3 ClCH₂CH=CH₂ → Quaternium-15

Polymerization and Resin Formation

Acts as crosslinking agent in phenolic resin production:

-

Condenses with phenol under acidic conditions

-

Forms heat-resistant polymers for brake linings and adhesives .

Redox Reactions

Participates in formaldehyde-mediated oxidation processes:

Scientific Research Applications

Methenamine in Preventing Urinary Tract Infections

This compound has been extensively studied for its role in preventing recurrent UTIs, especially among populations prone to these infections, such as elderly women. Research indicates that this compound hippurate, a specific formulation of this compound, can significantly reduce the incidence of UTIs.

Clinical Studies and Findings

- Randomized Controlled Trials : A study involving 249 women aged 21 to 83 demonstrated that this compound mandelate reduced the incidence of UTIs from 40% to 9% compared to a placebo group over two years . Another trial with 122 participants showed similar results, indicating a significant preventive effect .

- Long-term Efficacy : A two-year study found that this compound provides a sustained preventive effect against recurrent UTIs in older women . The reduction in antibiotic prescriptions was notable, with a decrease of 58.9% in those with high prior antibiotic use .

- Comparison with Antibiotics : Recent research suggests that this compound is as effective as antibiotics for preventing recurrent UTIs. During a 12-month treatment period, the UTI rate was slightly higher in the this compound group (1.38 episodes per person-year) compared to the antibiotic group (0.89 episodes), but this difference was not statistically significant . Moreover, patients using this compound experienced fewer adverse reactions and reported similar satisfaction levels compared to those on antibiotics .

Impact on Antibiotic Usage

The use of this compound has implications for antibiotic stewardship. By providing an effective alternative for UTI prevention, it may help reduce the overall consumption of antibiotics, thereby mitigating the risk of developing antimicrobial resistance.

Key Observations

- Reduced Antibiotic Prescriptions : In studies where this compound was administered, there was a significant reduction in the number of antibiotic courses prescribed for UTIs. For instance, one study noted a reduction from 44.6% to 34.9% in antibiotic prescriptions between groups before and after starting this compound treatment .

- Quality of Life Improvements : Patients reported an improved quality of life due to fewer UTIs and less reliance on antibiotics . This is particularly beneficial for elderly women who often face polypharmacy issues.

Safety Profile and Side Effects

This compound is generally well-tolerated, with rare and mild adverse effects reported. Common side effects may include gastrointestinal disturbances and dysuria . The safety profile makes it a suitable option for long-term use in populations susceptible to recurrent UTIs.

Adverse Reactions

- Mild Side Effects : Most adverse reactions are minor and include gastrointestinal upset and abdominal cramps .

- Monitoring Required : Patients taking this compound should be monitored for potential interactions with other medications, particularly sulphonamide antibiotics which can increase the risk of crystalluria when used concurrently .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the effectiveness of this compound in preventing urinary tract infections:

| Study Reference | Design | Population | This compound Dose | UTI Incidence (this compound vs Placebo) | Duration |

|---|---|---|---|---|---|

| Freeman (2019) | RCT | 122 elderly women | 1 g QID × 25 months | 25% vs 86% | 25 months |

| Bohensky (2020) | Case Series | 90 elderly patients | 2 g QID × 25 days | Not specified | 25 days |

| Schiotz (2021) | RCT | 145 surgical patients | 1 g BID × 5 days | 2.7% vs 13.9% | 5 days |

| Norrman (2022) | Prospective Cohort Study | 22 elderly patients | 1 g BID × 4 months | 18.2% vs 77.3% | 4 months |

Mechanism of Action

- In acidic urine, methenamine hydrolyzes to release formaldehyde. Formaldehyde acts as an antimicrobial agent, killing bacteria in the urinary tract.

- The exact molecular targets and pathways involved are still subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs: Adamantane Derivatives

Methenamine shares structural similarities with adamantane derivatives like memantine and amantadine , which feature a 10-carbon cage backbone. Key differences lie in therapeutic applications and pharmacological effects (Table 1):

Table 1: Structural and Functional Comparison with Adamantane Derivatives

- Amantadine: Affects catecholamine metabolism (↑ norepinephrine, ↓ dopamine/serotonin), which may explain neuropsychiatric side effects absent in this compound .

Functional Analogs: Urinary Antiseptics and Antibiotics

This compound is compared to antibiotics (e.g., trimethoprim-sulfamethoxazole, TMP-SMX) and other urinary antiseptics (e.g., nitrofurantoin) in rUTI prophylaxis (Table 2):

This compound Salts: Hippurate vs. Mandelate

Both salts exhibit comparable antibacterial activity, but differ in pharmacokinetics (Table 3):

Table 3: Comparison of this compound Salts

| Salt Type | Bioavailability | Dosing Regimen | Urinary Excretion |

|---|---|---|---|

| Hippurate | High | 1 g daily with vitamin C | 70–90% in 6 hrs |

| Mandelate | Moderate | 1 g 2–4× daily | 50–60% in 6 hrs |

- Hippurate : Preferred for once-daily dosing and better compliance .

- Mandelate : Less studied but equally effective in reducing bacteriuria .

1,3,5-Triazine Derivatives

This compound belongs to the 1,3,5-triazine class, which includes compounds with diverse biological activities (e.g., antimicrobial, antitumor). Key contrasts:

- Anticancer Potential: Unlike triazine derivatives (e.g., altretamine), this compound lacks direct evidence of antitumor effects but may inhibit angiogenesis via formaldehyde .

- Antimicrobial Scope : Triazines like atrazine (herbicide) lack clinical utility, whereas this compound targets UTIs without ecological toxicity .

Biological Activity

Methenamine, also known as hexamine, is a synthetic compound primarily used as an antibacterial agent in the treatment and prevention of urinary tract infections (UTIs). Its biological activity is largely attributed to its ability to hydrolyze into formaldehyde in acidic environments, which exhibits potent antimicrobial properties. This article delves into the mechanisms of action, clinical applications, and research findings regarding the biological activity of this compound.

This compound functions as an antiseptic by converting to formaldehyde when exposed to an acidic pH (below 6). The formaldehyde produced is highly effective in denaturing proteins and nucleic acids of bacteria, leading to their death. This mechanism is crucial because this compound has minimal efficacy in alkaline conditions where formaldehyde formation is inhibited . The presence of salts like hippuric acid or mandelic acid helps maintain the urine's acidity, promoting the conversion of this compound into its active form .

Clinical Applications

This compound is primarily used for:

- Prevention of Recurrent UTIs : It is particularly beneficial for patients with recurrent UTIs, especially in women over 40 years old. Studies have shown a significant reduction in antibiotic prescriptions among those using this compound compared to controls .

- Urinary Antiseptic : this compound is effective against a range of gram-positive and gram-negative bacteria, including E. coli, enterococci, and staphylococci, but it is less effective against urea-splitting bacteria like Proteus species unless urine is sufficiently acidic .

Efficacy Studies

Several studies have evaluated the efficacy of this compound in preventing UTIs:

| Study | Design | Intervention | Participants | Results |

|---|---|---|---|---|

| Freeman 6 | RCT | This compound mandelate 1 g QID × 25 months | 122 | UTI incidence: 25% vs. 86% (placebo) |

| Kostiala 14 | RCT | This compound hippurate 1 g BID + ascorbic acid TID × 8 days | 123 | UTI incidence: 39% vs. 100% at 1 week |

| Norrman 15 | Cohort Study | This compound hippurate 1 g BID × 4 months | 22 | UTI incidence: 18.2% vs. 77.3% (placebo) |

These studies indicate that this compound can significantly reduce UTI recurrence rates when compared to placebo or no treatment .

Safety and Tolerability

This compound is generally well-tolerated. However, adverse events can occur, particularly in patients with renal impairment or those taking other medications that affect urinary pH. The safety profile suggests that while it is effective, monitoring renal function is essential during treatment .

Case Studies

A notable case study highlighted the use of this compound mandelate in a cohort of elderly patients with recurrent UTIs. The study found that after initiating treatment with this compound, there was a marked decrease in both symptomatic UTIs and antibiotic use over a two-year follow-up period .

Q & A

Basic Research Questions

Q. What is the mechanism of action of methenamine, and how does urinary pH influence its efficacy?

this compound hydrolyzes to formaldehyde and ammonia in acidic urine (pH < 6.0), with formaldehyde acting as a bacteriostatic agent by denaturing bacterial proteins and nucleic acids . Ascorbic acid (1–2 g/day) is often co-administered to maintain urinary acidity, as alkaline urine reduces formaldehyde release . Notably, bacterial resistance to formaldehyde has not been observed, making it advantageous in antibiotic stewardship .

Q. What are the recommended dosing regimens for this compound in clinical studies?

Standard dosing is 1 g orally once or twice daily, though studies in renal transplant recipients used 1 g daily with vitamin C . Compliance monitoring is critical, as acidic urine must be maintained for efficacy. Breakthrough UTIs require temporary discontinuation and antibiotic therapy based on culture data .

Q. What safety concerns are associated with this compound in laboratory and clinical settings?

Lab handling requires precautions against skin/eye irritation (H315, H319) . Clinically, adverse events are rare (<5% in trials), with transient gastrointestinal symptoms reported . No significant nephrotoxicity was observed in renal transplant patients, even with concurrent trimethoprim-sulfamethoxazole (TMP-SMX) .

Advanced Research Questions

Q. How can discrepancies in clinical trial outcomes on this compound’s efficacy be reconciled?

Mixed results arise from heterogeneity in study populations (e.g., renal abnormalities vs. healthy urinary tracts) and methodological flaws. For example:

- A Cochrane review found insufficient evidence due to small sample sizes and poor trial designs .

- Retrospective studies in renal transplant recipients showed reduced UTIs (RR 0.24, 95% CI 0.07–0.89), while case-control studies noted a 44.6% reduction in antibiotic use . Methodological recommendation: Stratify trials by urinary tract abnormalities and standardize pH monitoring protocols .

Q. Does this compound reduce antibiotic resistance pressure in recurrent UTI populations?

Observational data suggest this compound reduces antibiotic prescriptions by 30–58% in high-risk groups (e.g., renal transplant recipients, elderly women), indirectly lowering selection pressure for resistance . However, no long-term resistance data exist. Research gap: Combine this compound with genomic surveillance to track resistance gene prevalence .

Q. What experimental designs address confounding factors in this compound studies (e.g., co-administered antibiotics)?

- Interrupted time-series analysis (ITSA): Demonstrated utility during Norway’s 2019 this compound shortage, showing a 2.41/1,000 increase in antibiotic prescriptions during shortages .

- Self-controlled designs : Renal transplant studies used pre-post this compound comparisons to minimize inter-patient variability .

- Blinded RCTs : The ALTAR Study (2023) used non-inferiority design but lacked placebo controls; future trials should incorporate double-blinding and matched controls .

Q. How can this compound’s repurposing potential in oncology be explored preclinically?

this compound’s hydrolysis in acidic environments (e.g., hypoxic tumor cores) suggests utility in targeting treatment-resistant cancer clones. Key findings:

- Synergized with hyperthermia and radiation in Burkitt lymphoma models .

- Intravenous use was safe in CNS infection models, supporting feasibility for systemic cancers . Methodology: Use pH-sensitive tumor models (e.g., glioblastoma) and quantify formaldehyde release via ion-pair extraction .

Q. What pharmacokinetic challenges arise when combining this compound with sulfonamides (e.g., TMP-SMX)?

Co-administration risks crystalluria due to sulfonamide-formaldehyde interactions. Mitigation strategies include:

- Staggered dosing (12-hour intervals) .

- Hydration protocols (≥2 L/day) to reduce urinary formaldehyde concentration .

- Monitoring serum creatinine and urinary sediment in high-risk patients .

Q. How do in vitro models simulate this compound’s activity for translational research?

- pH-controlled cultures : Mimic urinary acidity (pH 5.0–6.0) to quantify formaldehyde’s bacteriostatic effects (MIC: 13 µg/mL) .

- Co-culture systems : Assess biofilm disruption in catheter-associated UTIs .

- Animal models : Broiler chicken studies demonstrated growth enhancement and microbiota shifts, suggesting non-UTI applications .

Q. What biomarkers validate this compound’s biological activity in clinical samples?

- Urinary formaldehyde : Measured via spectrophotometry after ion-pair extraction (detection limit: 6 µg/mL) .

- Lactic acid bacteria : Increased counts in fecal microbiota correlate with reduced coliforms in animal models .

- Serum urea/creatinine : Normal ranges in lambs fed this compound indicate renal safety .

Q. Tables for Key Findings

Properties

IUPAC Name |

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYKSIONXSXAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE TETRAMINE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020692 | |

| Record name | Methenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethylenetetramine appears as odorless white crystalline powder or colorless lustrous crystals. Sublimes in a vacuum at about 505 °F with some decomposition. Solutions are strong bases (pH of 0.2 molar aqueous solution is 8.4). (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Colourless or white crystalline powder, White, crystalline powder or colorless, lustrous crystals; [HSDB], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | HEXAMETHYLENE TETRAMINE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Hexamethylene tetramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Metenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

482 °F (NTP, 1992), 482 °F, 250 °C (482 °F) - closed cup, 250 °C c.c. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylene tetramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

>21 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 302,300 mg/L at 25 °C, Solubility of methenamine in 100 g of various solvents at 20 °C is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether., At 12 °C, 81.3 g dissolves in 100 g of water; the solubility decreases slightly with increasing temperature., Freely soluble in water; practically insoluble in petroleum ether, For more Solubility (Complete) data for METHENAMINE (6 total), please visit the HSDB record page., 449 mg/mL at 12 °C, Solubility in water: good | |

| Record name | SID57260105 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.35 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3394 g/cu cm at 22 °C, Density: 1.27 at 25 °C, 1.33 g/cm³ | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air = 1), Relative vapor density (air = 1): 4.9 | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.004 [mmHg], 6.1X10-4 mm Hg at 25 °C | |

| Record name | Hexamethylene tetramine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystallizes from ethanol as colorless, hygroscopic rhombododecahedra., Colorless crystalline solid, Colorless, lustrous crystals or white crystalline powder, White, crystalline powder or colorless, lustrous crystals | |

CAS No. |

100-97-0 | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylenetetramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methenamine [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methenamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5,7-Tetraazatricyclo[3.3.1.13,7]decane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J50OIX95QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1228 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

536 °F (sublimes) (NTP, 1992), Sublimes at about 260 °C without melting and with partial decomposition, Sour taste; mp: 127-130 °C; ph of soln 4 /Methenamine mandelate/, Odorless, crystalline powder; melting point: ~190 °C with decomposition; soluble in 8 parts water; slight soluble in alcohol /Methenamine sulfosalicylate/, > 250 °C | |

| Record name | HEXAMETHYLENETETRAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3581 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metenamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.